Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of an amino group, a methyl group, and a carboxylate ester group attached to a biphenyl structure. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The amino group in Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate can undergo oxidation to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or alkylated biphenyl derivatives.
Scientific Research Applications
Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the biphenyl structure allows for π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate: Unique due to the presence of both amino and carboxylate ester groups.
4-Aminobiphenyl: Lacks the carboxylate ester group, making it less versatile in certain reactions.
Methyl 4’-methyl-[1,1’-biphenyl]-2-carboxylate: Lacks the amino group, reducing its potential for hydrogen bonding interactions.
Uniqueness: Methyl 5-amino-4’-methyl-[1,1’-biphenyl]-2-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-amino-2-(4-methylphenyl)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-10-3-5-11(6-4-10)14-9-12(16)7-8-13(14)15(17)18-2/h3-9H,16H2,1-2H3 |
InChI Key |
UTUJSEHHXBGANN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)N)C(=O)OC |
Origin of Product |
United States |
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